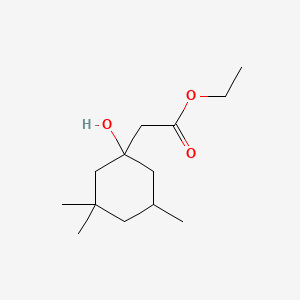

Ethyl 1-hydroxy-3,3,5-trimethylcyclohexaneacetate

Cat. No. B8717243

Key on ui cas rn:

84434-61-7

M. Wt: 228.33 g/mol

InChI Key: DCRFCORMCIEFEJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04457862

Procedure details

300 ml of absolute ether, 150 ml of dry benzene and 170 g of magnesium shavings are added to a 6 liter flask which is fitted with a stirrer, thermometer, dropping funnel and reflux condenser. Now, there is introduced dropwise a mixture of 1.100 kg of dihydroisophorone and 960 g of ethyl chloroacetate dissolved in 1.200 l of ether and 600 ml of benzene. (If the reaction does not begin during the addition of the first 200 ml and warming at slight reflux does not begin spontaneously, then a few small crystals of iodine are added). The beginning of the reaction is recognizable by turbidity and heat-evolution. The addition of the reagents is continued in such a manner that the mixture boils only moderately, the addition being completed within 11/4 hours. Thereafter, the mixture is held at reflux temperature for a further 31/2 hours and, after cooling, added to 2.5 kg of ice and 1.2 l of concentrated hydrochloric acid. The organic phase is separated and washed with water (containing 1% concentrated hydrochloric acid), with water and several times more with 10% sodium carbonate solution. After evaporating the solvent in vacuo, there remain behind 1.69 kg of crude product which are distilled. The main fraction (1.250 kg) is washed with 10% sodium carbonate solution and again distilled (100° C./3 mm Hg). There are thus obtained 1.046 kg of ethyl 1-hydroxy-3,3,5-trimethyl-cyclohexylacetate.

[Compound]

Name

ice

Quantity

2.5 kg

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[Mg].[CH3:2][CH:3]1[CH2:9][C:8]([CH3:11])([CH3:10])[CH2:7][C:5](=[O:6])[CH2:4]1.Cl[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].II.Cl>CCOCC.C1C=CC=CC=1>[OH:6][C:5]1([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:4][CH:3]([CH3:2])[CH2:9][C:8]([CH3:11])([CH3:10])[CH2:7]1

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

1.1 kg

|

|

Type

|

reactant

|

|

Smiles

|

CC1CC(=O)CC(C1)(C)C

|

|

Name

|

|

|

Quantity

|

960 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Four

[Compound]

|

Name

|

ice

|

|

Quantity

|

2.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1.2 L

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

1.2 L

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Six

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is fitted with a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Now, there is introduced dropwise

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(If the reaction does not begin during the addition of the first 200 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warming

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at slight reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat-evolution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition of the reagents

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

4 hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux temperature for a further 31/2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

after cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase is separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (containing 1% concentrated hydrochloric acid), with water and several times more with 10% sodium carbonate solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After evaporating the solvent in vacuo, there

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

are distilled

|

WASH

|

Type

|

WASH

|

|

Details

|

The main fraction (1.250 kg) is washed with 10% sodium carbonate solution

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

again distilled (100° C./3 mm Hg)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC1(CC(CC(C1)C)(C)C)CC(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |